
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to an octene backbone. This compound is part of a broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene typically involves the fluorination of octene derivatives. One common method is the direct fluorination of octene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell to introduce fluorine atoms into the organic substrate. This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The double bond in the octene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to replace fluorine atoms with other nucleophiles.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can facilitate the addition of hydrogen to the double bond.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrogenation Products: The addition of hydrogen results in the formation of fully saturated fluorinated alkanes.
Applications De Recherche Scientifique
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic reactions.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in various industrial applications.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing the compound’s reactivity and stability. The pathways involved often include the formation of strong carbon-fluorine bonds, which contribute to the compound’s unique properties.
Comparaison Avec Des Composés Similaires
Perfluorooctane: Another perfluorinated compound with similar properties but different structural features.
Perfluorodecalin: Known for its use in oxygen transport and biomedical applications.
Perfluorooctyl Bromide: Used in medical imaging and as a contrast agent.
Uniqueness: 1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-Hexadecafluorooct-3-ene stands out due to its specific arrangement of fluorine atoms and the presence of a double bond, which provides unique reactivity and potential for various applications.
Propriétés
Numéro CAS |
35844-82-7 |
|---|---|
Formule moléculaire |
C8F16 |
Poids moléculaire |
400.06 g/mol |
Nom IUPAC |
1,1,1,2,2,3,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-3-ene |
InChI |
InChI=1S/C8F16/c9-1(2(10)4(13,14)7(19,20)21)3(11,12)5(15,16)6(17,18)8(22,23)24 |
Clé InChI |
SWAGURZABQHSTO-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

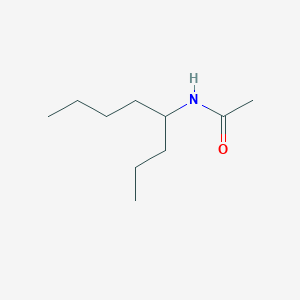

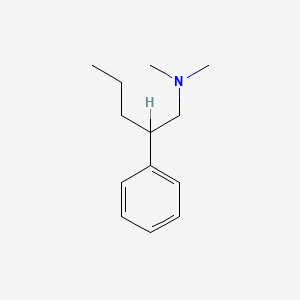

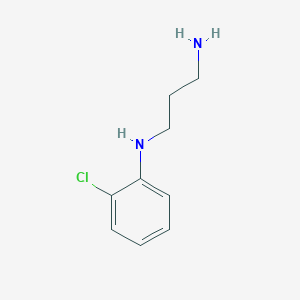
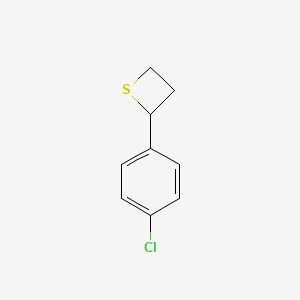
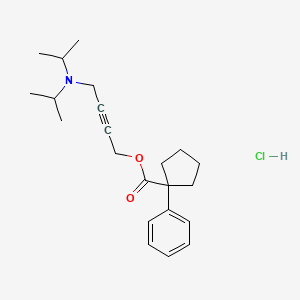

![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)

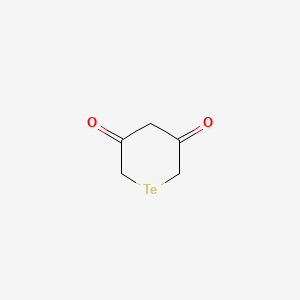
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
